2'-Desoxiguanosina 3'-monofosfato sal de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

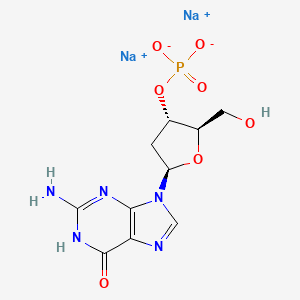

2’-Deoxyguanosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is often used in studies related to DNA synthesis, repair, and nucleotide metabolism .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. DNA Synthesis and Repair

- Role in Nucleotide Metabolism : 3'-dGMP is crucial for DNA synthesis as it serves as a substrate for guanylate kinase, which converts it into dGTP, a building block for DNA polymerases during replication and repair processes .

- Studies on DNA Damage : The compound is utilized in research focused on understanding oxidative DNA damage and repair mechanisms. For instance, it can be oxidized to form 8-oxo-2'-deoxyguanosine, a common DNA lesion associated with oxidative stress .

2. Biochemical Pathway Analysis

- Nucleotide Salvage Pathway : It is involved in the nucleotide salvage pathway, which recycles nucleotides from degraded nucleic acids. This pathway is vital for maintaining nucleotide pools within cells, particularly under stress conditions.

- Enzyme Activity Studies : The compound acts as a substrate for various enzymes, including guanylate kinase and deoxyguanylate kinase, facilitating studies on enzyme kinetics and specificity .

3. Cancer Research

- Therapeutic Development : Research involving 3'-dGMP contributes to understanding genetic diseases and developing therapeutic interventions for cancers. Its role in nucleotide metabolism makes it a target for drugs that aim to disrupt cancer cell proliferation by inhibiting nucleotide synthesis.

4. Pharmaceutical Industry

- Production of Nucleotide-Based Drugs : The compound is utilized in synthesizing nucleotide analogs that can serve as antiviral or anticancer agents. Its structural properties allow it to mimic natural nucleotides, making it suitable for drug design .

Case Studies

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Leads to the formation of 8-oxo-2'-deoxyguanosine.

- Reduction : Less common but can involve the reduction of the phosphate group.

- Substitution : Nucleophilic substitution reactions can occur at the phosphate group.

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxyguanosine 3’-monophosphate sodium salt (also known as 3’-dGMP) is the guanylate kinase enzyme . This enzyme plays a crucial role in the nucleotide salvage pathway, which is responsible for recycling nucleotides to synthesize DNA and RNA .

Mode of Action

3’-dGMP acts as a substrate for guanylate kinase . The enzyme catalyzes the phosphorylation of 3’-dGMP to form deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to form deoxyguanosine triphosphate (dGTP), a nucleotide precursor used in DNA synthesis .

Biochemical Pathways

The action of 3’-dGMP primarily affects the nucleotide salvage pathway . This pathway is essential for the recycling of nucleotides, which are the building blocks of DNA and RNA. The formation of dGTP from 3’-dGMP, catalyzed by guanylate kinase, is a key step in this pathway .

Result of Action

The result of 3’-dGMP’s action is the production of dGTP , a critical component for DNA synthesis . This contributes to the replication and repair of DNA, thereby supporting cell growth and survival .

Action Environment

The action of 3’-dGMP is influenced by various environmental factors. For instance, the activity of guanylate kinase, and thus the efficacy of 3’-dGMP, can be affected by the intracellular concentrations of its substrates and products, as well as by the pH and temperature of its environment. Furthermore, the stability of 3’-dGMP may be influenced by factors such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing solid-phase synthesis techniques. The final product is purified through chromatography and crystallization processes to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxyguanosine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a common oxidative DNA lesion.

Reduction: Reduction reactions are less common but can involve the reduction of the phosphate group.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines are often employed in substitution reactions.

Major Products Formed

Oxidation: 8-oxo-2’-deoxyguanosine

Reduction: Reduced nucleotide analogs

Substitution: Various nucleotide derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Similar Compounds

- 2’-Deoxyguanosine 5’-monophosphate sodium salt

- 2’-Deoxyadenosine 3’-monophosphate sodium salt

- 2’-Deoxycytidine 3’-monophosphate sodium salt

Uniqueness

2’-Deoxyguanosine 3’-monophosphate sodium salt is unique due to its specific structural features, such as the 3’-phosphate group and the absence of a hydroxyl group at the 2’ position. These characteristics influence its biochemical properties and interactions with enzymes, making it a valuable tool in nucleotide research .

Actividad Biológica

2'-Deoxyguanosine 3'-monophosphate sodium salt (dGMP) is a nucleotide analog derived from guanosine, crucial for various biochemical and molecular biology applications. This compound plays a significant role in DNA synthesis, repair, and metabolism. Understanding its biological activity is essential for its application in research and therapeutics.

Chemical Structure and Properties

The chemical formula for 2'-Deoxyguanosine 3'-monophosphate sodium salt is C10H13N5NaO7P. It features a deoxyribose sugar with a phosphate group attached at the 3' position and lacks the hydroxyl group at the 2' position, distinguishing it from ribonucleotides.

Target Enzyme : The primary target of dGMP is guanylate kinase, which catalyzes the conversion of dGMP to deoxyguanosine diphosphate (dGDP), subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), a critical substrate for DNA synthesis.

Biochemical Pathways :

- Nucleotide Salvage Pathway : dGMP is involved in the nucleotide salvage pathway, which recycles nucleotides from degraded nucleic acids.

- Influencing Factors : The activity of dGMP can be influenced by intracellular concentrations of substrates, pH levels, and temperature.

Biological Roles

- DNA Synthesis and Repair : dGMP is essential for synthesizing DNA during replication and repair processes.

- Nucleotide Metabolism : It serves as a precursor in the synthesis of dGTP, which is vital for DNA polymerization.

Research Findings

Recent studies have highlighted the following aspects of dGMP's biological activity:

Table 1: Summary of Research Findings on dGMP

Case Studies

- Cancer Metabolism : A study investigated the role of nucleotide metabolism in cancer cells, revealing that altered levels of dGMP can influence cell proliferation and survival in specific cancer types. This highlights its potential as a therapeutic target in cancer treatment.

- Mitochondrial DNA Depletion Syndrome : Research has shown that deficiencies in mitochondrial deoxyguanosine kinase, which synthesizes dGMP from ATP and deoxyguanosine, contribute to mitochondrial DNA depletion syndrome. This underscores the importance of dGMP in maintaining mitochondrial function and genetic integrity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2'-Deoxyadenosine 3'-monophosphate sodium salt | Similar backbone with adenine base | Involved in ATP synthesis |

| 2'-Deoxycytidine 3'-monophosphate sodium salt | Similar backbone with cytosine base | Plays a role in RNA synthesis |

Propiedades

Número CAS |

102814-03-9 |

|---|---|

Fórmula molecular |

C10H13N5NaO7P |

Peso molecular |

369.20 g/mol |

Nombre IUPAC |

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |

Clave InChI |

GOHVYLMSZBPZCQ-FPKZOZHISA-M |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.